1-(2,3-Dihydroxyphenyl)piperidin-4-one
Description
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-(2,3-dihydroxyphenyl)piperidin-4-one |
InChI |
InChI=1S/C11H13NO3/c13-8-4-6-12(7-5-8)9-2-1-3-10(14)11(9)15/h1-3,14-15H,4-7H2 |
InChI Key |
ZGMUMRKQCGYZMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C(=CC=C2)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Piperidinone Core
Piperidin-4-one derivatives exhibit diverse pharmacological properties depending on substituents. Key structural analogs include:
Key Observations :
- Polarity : The dihydroxyphenyl group in the target compound enhances hydrophilicity compared to methoxy () or halogenated derivatives ().
- Reactivity : Chloroacetyl () and trifluoromethyl () groups increase electrophilicity, enabling nucleophilic substitutions.
- Bioactivity : Aryl substituents like bromobenzoyl () and trimethoxyphenyl () are associated with anticancer and antimicrobial activities, while dihydroxyphenyl may favor antioxidant effects.
Comparison with Non-Piperidinone Derivatives
Chalcones vs. Flavones
- 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone (): Structure: Chalcone (open-chain α,β-unsaturated ketone) with pyridine and dihydroxyphenyl groups. Differentiation: FT-IR spectra reveal distinct conjugated carbonyl stretching (~1650–1700 cm⁻¹) compared to cyclized flavones (~1600 cm⁻¹ for aromatic C=C) . Bioactivity: Chalcones exhibit anti-inflammatory and antiproliferative activities, whereas flavones (cyclized analogs) often show enhanced metabolic stability .
Physicochemical and Spectral Properties
Physicochemical Data
| Property | 1-(2,3-Dihydroxyphenyl)piperidin-4-one | 1-(3-Trifluoromethyl-phenyl)-piperidin-4-one | 1-(3-Methoxypropyl)piperidin-4-one |
|---|---|---|---|
| Molecular Weight | Not provided | 243.23 | 171.24 |
| Boiling Point (°C) | Not available | Not available | Not available |
| Solubility | High (polar solvents) | Low (organic solvents) | Moderate (aqueous/organic) |
| LogP (Predicted) | ~1.5 (estimated) | ~2.8 | ~1.0 |
Notes:
Spectral Characterization
- FT-IR : Dihydroxyphenyl compounds show broad O-H stretches (~3200–3500 cm⁻¹) and conjugated carbonyl peaks (~1680 cm⁻¹). Chloroacetyl derivatives exhibit C-Cl stretches (~600–800 cm⁻¹) .
- NMR: Piperidinones display characteristic ketone carbonyl signals (~205–210 ppm in ¹³C NMR) and distinct aromatic proton splitting patterns for dihydroxyphenyl groups .
Preparation Methods
Scheme 1: Mannich Condensation for Piperidin-4-one Synthesis
| Reactants | Conditions | Product |
|---|---|---|
| 2,3-Dihydroxybenzaldehyde + ketone + ammonium acetate | Ethanol, reflux, several hours | 1-(2,3-Dihydroxyphenyl)piperidin-4-one |
This method is well-documented for synthesizing a variety of substituted piperidin-4-ones, with the aromatic aldehyde determining the substitution pattern on the nitrogen atom of the piperidin-4-one ring.
Specific Preparation Method for 1-(2,3-Dihydroxyphenyl)piperidin-4-one
While direct literature on this exact compound is limited, the synthesis follows the general Mannich condensation principles:
- Step 1: Dissolve 2,3-dihydroxybenzaldehyde in ethanol.
- Step 2: Add the ketone (e.g., acetone) and ammonium acetate to the solution.
- Step 3: Heat the mixture under reflux for several hours (typically 4-8 hours) to promote ring closure and formation of the piperidin-4-one.
- Step 4: Cool the reaction mixture to room temperature to precipitate the product.
- Step 5: Filter and wash the crude product.
Purification and Crystallization Techniques
Purification of 1-(2,3-Dihydroxyphenyl)piperidin-4-one is crucial to obtain a high-purity compound for research or pharmaceutical applications. The most common method is recrystallization, which removes impurities by dissolving the crude product in a hot solvent and then slowly cooling it to form pure crystals.
Common Solvents for Recrystallization
The choice of solvent depends on the solubility profile of the compound and the nature of impurities.
Recrystallization Procedure
- Dissolve the crude 1-(2,3-Dihydroxyphenyl)piperidin-4-one in the minimum amount of hot solvent.
- If necessary, decolorize with activated charcoal.
- Filter the hot solution to remove insoluble impurities.
- Allow the solution to cool slowly to room temperature, then further in an ice bath to maximize crystal formation.
- Collect crystals by filtration, wash with cold solvent, and dry under vacuum.
Structural Conformation Insights from Related Piperidin-4-one Derivatives
Studies on similar piperidin-4-one derivatives indicate that the piperidine ring typically adopts a chair conformation, which is the most stable form. Substituents such as aromatic rings are usually oriented equatorially to minimize steric hindrance. For example, 2,6-disubstituted piperidin-4-ones often show chair conformations with equatorial aryl groups.
Summary Table of Preparation and Purification Details
| Step | Description | Conditions/Notes |
|---|---|---|
| Synthesis | Mannich condensation of 2,3-dihydroxybenzaldehyde, ketone, ammonium acetate | Ethanol solvent, reflux 4-8 hours |
| Isolation | Cooling and filtration | Room temperature followed by ice bath |
| Purification | Recrystallization | Ethanol or ethanol-ethyl acetate mixture; slow cooling |
| Structural Features | Piperidine ring conformation | Chair conformation with equatorial substituents |
Research Findings and Considerations
- The Mannich condensation remains the most reliable and widely used method for synthesizing piperidin-4-one derivatives, including those with hydroxylated aromatic substituents.
- Recrystallization solvent choice directly affects crystal purity and yield; ethanol is favored for its balance of solubility and ease of removal.
- Structural studies of related compounds confirm the stability of the chair conformation, which may influence biological activity.
- Computational tools such as molecular docking and density functional theory (DFT) have been applied to piperidin-4-one derivatives to predict binding affinities and optimize synthetic targets, though specific data on 1-(2,3-Dihydroxyphenyl)piperidin-4-one remain limited.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2,3-Dihydroxyphenyl)piperidin-4-one, and what reagents/conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves alkylation or acylation of the piperidin-4-one core. For example, acylation with 2,3-dihydroxybenzoyl chloride under basic conditions (e.g., triethylamine) can introduce the dihydroxyphenyl moiety. Solvents like dichloromethane or THF are used, with reaction monitoring via TLC or HPLC . Optimization focuses on stoichiometric control of acylating agents and temperature (20–40°C) to minimize side reactions.
Q. How is the structural integrity of 1-(2,3-Dihydroxyphenyl)piperidin-4-one confirmed post-synthesis?
- Methodological Answer : Spectroscopic techniques are employed:
- NMR : H and C NMR identify aromatic protons (δ 6.5–7.5 ppm for dihydroxyphenyl) and ketone carbonyl (δ ~205 ppm).
- IR : Stretching frequencies for -OH (3200–3500 cm) and C=O (1680–1720 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS validates the molecular formula (CHNO).
Q. What preliminary biological assays are recommended to screen its bioactivity?
- Methodological Answer : Initial screening includes:
- Antimicrobial Assays : Broth microdilution (MIC determination against Gram+/Gram- bacteria and fungi) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme Inhibition : Kinase assays (e.g., ACK1/TNK2) using fluorescence-based protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of 1-(2,3-Dihydroxyphenyl)piperidin-4-one derivatives?
- Methodological Answer :
- Substituent Variation : Modify the dihydroxyphenyl group (e.g., halogenation, methylation) to assess effects on solubility and target binding .
- Piperidine Ring Modifications : Introduce substituents at the 3-position to alter steric effects. Compare IC values across derivatives to identify pharmacophores .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ACK1 (PDB: 2C0T). Focus on hydrogen bonding with the dihydroxyphenyl group and hydrophobic interactions with the piperidine ring .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
Q. How can contradictory data in biological activity across studies be resolved?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate under identical conditions (pH, temperature) .
- Structural Verification : Re-characterize batches via NMR to rule out degradation or isomerization .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .
Key Considerations for Researchers
- Safety : Follow SDS guidelines for piperidinone derivatives (e.g., PPE, ventilation) .
- Data Reproducibility : Archive raw spectral data and assay conditions in open-access repositories.
- Interdisciplinary Collaboration : Combine synthetic chemistry, computational biology, and pharmacology for robust findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
